molecular formula C24H22F3NO5S B15110162 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide

Cat. No.: B15110162
M. Wt: 493.5 g/mol
InChI Key: OTPCZYQLZQKPMH-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide moiety and a substituted furan ring. The core structure includes a 2-methoxybenzamide group linked to a tetrahydrothiophene sulfone ring at the 3-position.

Properties

Molecular Formula

C24H22F3NO5S

Molecular Weight

493.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methyl]benzamide

InChI

InChI=1S/C24H22F3NO5S/c1-32-22-8-3-2-7-20(22)23(29)28(18-11-12-34(30,31)15-18)14-19-9-10-21(33-19)16-5-4-6-17(13-16)24(25,26)27/h2-10,13,18H,11-12,14-15H2,1H3

InChI Key

OTPCZYQLZQKPMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N(CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4CCS(=O)(=O)C4

Origin of Product

United States

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzamide core: This step involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of the methoxy group: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

    Synthesis of the furan ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Final coupling: The final step involves coupling the synthesized fragments under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes reactions typical of benzamides and heterocyclic systems, including:

  • Amidification : Formation of the amide bond between the benzamide core and the dioxido-substituted tetrahydrothiophenyl group.

  • Cross-Coupling Reactions : Introduction of the trifluoromethyl-aryl-furan moiety via palladium-catalyzed coupling.

  • Functional Group Transformations : Oxidation of sulfur centers, methylation of aromatic rings, and fluorination.

Amidic Functional Group

The amide bond participates in:

  • Hydrolysis : Under acidic/basic conditions, yielding the corresponding benzoic acid and amine.

  • Nucleophilic Attack : Reaction with reagents like aldehydes or ketones to form imides.

Dioxido-Tetrahydrothiophenyl Moiety

The sulfur-containing ring undergoes:

  • Reduction : Cleavage of the dioxido group to form tetrahydrothiophene via reagents like LiAlH₄.

  • Alkylation : Nucleophilic substitution at sulfur centers to introduce additional substituents.

Trifluoromethyl-Phenyl-Furan System

The furan ring is reactive toward:

  • Electrophilic Substitution : Halogenation or nitration at the β-position.

  • Diels-Alder Cycloaddition : Reactivity as a diene with electron-deficient dienophiles.

Structural and Physical Data

Property Value
Molecular Formula C₂₄H₂₂F₃NO₅S
Molecular Weight 493.5 g/mol
Key Functional Groups Amide, dioxido-tetrahydrothiophenyl, trifluoromethyl, methoxy, furan

Challenges and Considerations

  • Synthetic Complexity : Multi-step synthesis requires precise control of reaction conditions (e.g., temperature, catalyst load).

  • Stability : The trifluoromethyl group and dioxido moiety may introduce steric/electronic challenges during reactions.

  • Analytical Characterization : Structural confirmation via NMR, HRMS, and X-ray crystallography is critical.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, making it a valuable model compound in organic synthesis and reaction mechanism studies.

    Biology: The compound’s potential biological activities, such as enzyme inhibition or receptor binding, are explored in biochemical assays and cellular studies.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for various diseases.

    Industry: The compound’s chemical stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several benzamide derivatives, differing primarily in substituents and ring systems. Below is a comparative analysis based on structural features, synthesis, and inferred biological activity.

Structural Comparison

Compound Name Key Substituents/Rings Notable Features
Target Compound: N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide - 3-(Trifluoromethyl)phenyl on furan
- Tetrahydrothiophene sulfone
- 2-Methoxybenzamide
High lipophilicity (CF₃), enhanced solubility (sulfone), and potential enzyme inhibition
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide - 4-Fluorophenyl on furan
- 3-Methoxybenzamide
Reduced steric bulk (F vs. CF₃); lower metabolic stability compared to CF₃
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide - 4-Chlorophenyl on furan
- Phenylacetamide (non-methoxy)
Electron-withdrawing Cl may alter binding; lack of methoxy reduces polarity
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) - 2-Trifluoromethylbenzamide
- Isopropoxy substituent
Agrochemical use (fungicide); trifluoromethyl enhances durability
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) - 2-Methylbenzamide
- Isopropoxy substituent
Simpler structure; methyl group may reduce target specificity

Research Findings and Implications

Trifluoromethyl vs. Halogen Substituents : The 3-(trifluoromethyl)phenyl group in the target compound offers superior metabolic stability and binding affinity compared to fluorine or chlorine analogs, as seen in agrochemical benchmarks like flutolanil .

Sulfone Group Advantage : The tetrahydrothiophene sulfone moiety increases aqueous solubility, addressing a common limitation in benzamide-based agrochemicals .

Furan vs. Thiazole Systems : Unlike thiazole-containing analogs (e.g., ’s crystallized thiazol-2-ylidene benzamide), the furan ring in the target compound may confer distinct electronic profiles, influencing target selectivity .

Q & A

Basic: What are the typical synthetic routes for synthesizing this compound, and what key reaction conditions must be controlled?

Answer:
The synthesis involves multi-step pathways, including:

  • Coupling reactions : Amide bond formation between benzamide derivatives and heterocyclic amines using coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) under inert atmospheres (e.g., argon) .
  • Functional group protection : Methoxy and trifluoromethyl groups may require protection during intermediate steps to prevent side reactions .
  • Purification : Column chromatography (silica gel, eluent: toluene/ethyl acetate mixtures) or recrystallization (e.g., methanol) is critical for isolating high-purity products .
    Key conditions : Temperature control (room temperature to reflux), anhydrous solvents (e.g., chloroform, DMF), and reaction monitoring via TLC .

Basic: Which analytical techniques are essential for characterizing this compound and confirming its purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify structural integrity, including shifts for methoxy (~δ 3.8 ppm), trifluoromethyl (~δ 120-125 ppm in ¹³C), and amide protons (~δ 8-10 ppm) .
  • Mass spectrometry : High-resolution ESI-MS or HR-MS to confirm molecular weight (e.g., calculated vs. observed m/z) .
  • TLC : For real-time reaction monitoring using silica gel plates and UV visualization .

Advanced: How can synthetic yields be optimized for intermediates containing the tetrahydrothiophene-1,1-dioxide moiety?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfone-containing intermediates .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates amide coupling by stabilizing reactive intermediates .
  • Reaction time extension : Incomplete reactions (e.g., <50% conversion) may require prolonged stirring (24–48 hours) under inert conditions .
  • Intermediate isolation : Purify intermediates via flash chromatography before proceeding to subsequent steps to minimize side products .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

  • Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., CYP450-mediated degradation of the furan or benzamide groups) .
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to validate direct binding to hypothesized targets (e.g., enzymes or receptors) .
  • Dose-response studies : Optimize dosing regimens in animal models to account for differences in tissue penetration caused by the trifluoromethyl group’s hydrophobicity .

Basic: What structural features of this compound are most relevant to its potential biological activity?

Answer:

  • Tetrahydrothiophene-1,1-dioxide : Enhances water solubility and mimics sulfonamide pharmacophores, potentially targeting enzymes like carbonic anhydrase .
  • Trifluoromethyl group : Increases metabolic stability and modulates lipophilicity, improving membrane permeability .
  • Furan ring : May engage in π-π stacking or hydrogen bonding with aromatic residues in protein active sites .

Advanced: What strategies are recommended for studying structure-activity relationships (SAR) in analogs of this compound?

Answer:

  • Systematic substituent variation : Replace the methoxy group with ethoxy, isopropoxy, or halogens to assess electronic effects on activity .
  • Scaffold hopping : Synthesize derivatives with thiophene or pyrrole rings instead of furan to evaluate heterocycle specificity .
  • Data-driven SAR : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .
    Example table :
DerivativeModificationIC₅₀ (μM)LogP
A-OCH₃0.52.1
B-Cl1.22.8
C-CF₃0.33.0

Basic: How should researchers design experiments to assess this compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
  • Light sensitivity : Expose to UV light (254 nm) and monitor structural changes via ¹H NMR .
  • Plasma stability : Incubate with human or animal plasma, then quantify parent compound using LC-MS .

Advanced: What methodologies are suitable for identifying the biological targets of this compound?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to pull down interacting proteins .
  • CRISPR-Cas9 screens : Perform genome-wide knockout screens to identify genes whose loss abrogates the compound’s activity .
  • Crystallography : Co-crystallize the compound with candidate targets (e.g., kinases) to resolve binding modes at atomic resolution .

Basic: What safety precautions are necessary when handling this compound in the laboratory?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact with trifluoromethyl or sulfone groups .
  • Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile solvents (e.g., chloroform, DMF) .
  • Waste disposal : Collect organic waste separately and neutralize acidic/byproduct streams before disposal .

Advanced: How can computational chemistry aid in optimizing this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions based on the trifluoromethyl and sulfone groups .
  • Molecular dynamics simulations : Simulate binding to human serum albumin to predict plasma protein binding and half-life .
  • De novo design : Generate analogs with improved BBB penetration using fragment-based QSAR models .

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